molecular formula C15H18FN3O B2512162 6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine CAS No. 1916053-50-3

6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine

Cat. No. B2512162
M. Wt: 275.327
InChI Key: AQNATHHCJQRSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine, also known as EFMEP, is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. EFMEP has a unique chemical structure that makes it a promising candidate for the development of new drugs.

Scientific Research Applications

6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various types of cancer cells, including lung, breast, and colon cancer cells. 6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.

Mechanism Of Action

The mechanism of action of 6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are important for the growth and survival of cancer cells. 6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Biochemical And Physiological Effects

6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are important for the growth and survival of cancer cells. 6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine has also been shown to induce the production of reactive oxygen species, which can cause oxidative stress and ultimately lead to cell death.

Advantages And Limitations For Lab Experiments

6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine has several advantages for lab experiments. It has a unique chemical structure that makes it a promising candidate for the development of new drugs. 6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine has also been shown to have potent anticancer activity against various types of cancer cells, making it a valuable tool for cancer research. However, 6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine also has some limitations for lab experiments. It is a relatively new compound, and its full range of biological activities and potential side effects are not yet fully understood. Additionally, 6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine is not widely available, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on 6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine. One potential direction is to further explore its anticancer activity and identify the specific signaling pathways and enzymes that it targets. Another direction is to investigate its potential as a treatment for other diseases, such as fungal and bacterial infections. Additionally, further research is needed to fully understand the biochemical and physiological effects of 6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine and its potential side effects. Overall, 6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine has great potential as a therapeutic agent and warrants further investigation.

Synthesis Methods

6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine can be synthesized by a multi-step procedure that involves the reaction of 5-fluoro-6-nitro-pyrimidine with 2-methoxyphenethylamine, followed by reduction and further reaction with 2-bromoethyl ethyl ether. The final product is obtained after purification and characterization using various spectroscopic techniques.

properties

IUPAC Name

6-ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O/c1-3-12-14(16)15(19-10-18-12)17-9-8-11-6-4-5-7-13(11)20-2/h4-7,10H,3,8-9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNATHHCJQRSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NCCC2=CC=CC=C2OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.